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molecular formula C19H22ClFN2O4 B8693918 Methyl 7-{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}heptanoate

Methyl 7-{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}heptanoate

Cat. No. B8693918
M. Wt: 396.8 g/mol
InChI Key: KQYYIJYIRUMLEM-UHFFFAOYSA-N
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Patent
US06417193B1

Procedure details

Methyl-7-aminoheptanoate hydrochloride (733 mg, 3.75 mmol) and 3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-oyl chloride (1.03 g, 3.75 mmol) were converted to 1.48 g of the title compound by the procedure of Preparation 10. (100%). EA calculated for: C19H22N2O4ClF: C, 57.51; H, 5.59; N, 7.06. Found: C, 57.78; H, 5.70; N, 6.80. MS(FD) m/z 396.1 (M+).
Quantity
733 mg
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][NH2:11].[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:15]=1[C:21]1[C:25]([C:26](Cl)=[O:27])=[C:24]([CH3:29])[O:23][N:22]=1>>[CH3:2][O:3][C:4](=[O:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][NH:11][C:26]([C:25]1[C:21]([C:15]2[C:16]([F:20])=[CH:17][CH:18]=[CH:19][C:14]=2[Cl:13])=[N:22][O:23][C:24]=1[CH3:29])=[O:27] |f:0.1|

Inputs

Step One
Name
Quantity
733 mg
Type
reactant
Smiles
Cl.COC(CCCCCCN)=O
Name
Quantity
1.03 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)F)C1=NOC(=C1C(=O)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CCCCCCNC(=O)C=1C(=NOC1C)C1=C(C=CC=C1F)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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